- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
Cas no 918504-27-5 (N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide)
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide structure](https://it.kuujia.com/scimg/cas/918504-27-5x500.png)
918504-27-5 structure
Nome del prodotto:N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Numero CAS:918504-27-5
MF:C17H14BrF2N3O3S
MW:458.277168750763
MDL:MFCD18207768
CID:1032538
PubChem ID:11984556
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
- N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfomide
- N-[3-[(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-Propanesulfonamide
- PROPANE-1-SULFONIC ACID [3-(5-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONYL)-2,4-DIFLUORO-PHENYL]-AMIDE
- 1-PropanesulfonaMide, N-[3-[(5-broMo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-
- AK120815
- N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
- C17H14BrF2N3O3S
- TVFGCDQPUZGXMQ-UHFFFAOYSA-N
- BCP12307
- EBD701155
- 5505AC
- ST2407366
- AX82
- B-Raf IN 11
- N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide (ACI)
- N-(3-{5-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONYL}-2,4-DIFLUOROPHENYL)PROPANE-1-SULFONAMIDE
- HY-77113
- 918504-27-5
- CS-M1934
- EC 806-749-7
- AKOS015994771
- N-[3-(5-Bromo-7-azaindole-3-carbonyl)-2,4-difluorophenyl]-1-propanesulfonamide
- propane-1-sulfonic acid [3-(5-bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluoro-phenyl]amide
- DA-40549
- SCHEMBL294160
- Propane-1-sulfonic acid [3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]amide
- propane-1-sulfonic acid [3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-carbonyl)-2,4-difluoro-phenyl]-amide
- DTXSID30475207
- SY103178
- N-(3-(5-Bromo-1H-pyrrolo[2 pound not3-b]pyridine-3-carbonyl)-2 pound not4-difluorophenyl)propane-1-sulfonamide
- NS00005852
- AC-26960
- ZINC72115182
- LE-0047
- propane-1-sulfonic acid[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluoro-phenyl]-amide
- F18814
- MFCD18207768
- 1-Propanesulfonamide, N-(3-((5-bromo-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4-difluorophenyl)-
-
- MDL: MFCD18207768
- Inchi: 1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)
- Chiave InChI: TVFGCDQPUZGXMQ-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(F)=C(NS(CCC)(=O)=O)C=CC=1F)C1C2C(=NC=C(C=2)Br)NC=1
Proprietà calcolate
- Massa esatta: 456.99073g/mol
- Massa monoisotopica: 456.99073g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 648
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 100
Proprietà sperimentali
- Punto di ebollizione: 634.2°C at 760 mmHg
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C(BD246231)
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB440730-250 mg |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, 95%; . |
918504-27-5 | 95% | 250MG |
€196.60 | 2023-07-18 | |
eNovation Chemicals LLC | Y0985888-5g |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |
918504-27-5 | 95% | 5g |
$885 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41630-250mg |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |
918504-27-5 | 250mg |
¥2528.0 | 2021-09-04 | ||
Ambeed | A768926-5g |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |
918504-27-5 | 98% | 5g |
$402.0 | 2025-02-26 | |
Chemenu | CM149556-1g |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |
918504-27-5 | 95%+ | 1g |
$212 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB896-50mg |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |
918504-27-5 | 98% | 50mg |
185.0CNY | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057733-100mg |
B-Raf IN 11 |
918504-27-5 | 98% | 100mg |
¥171.00 | 2024-04-25 | |
eNovation Chemicals LLC | D954839-5g |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |
918504-27-5 | 98% | 5g |
$390 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N843925-250mg |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |
918504-27-5 | 98% | 250mg |
¥1,133.10 | 2022-09-01 | |
Key Organics Ltd | LE-0047-1MG |
Propane-1-sulfonic acid [3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]amide |
918504-27-5 | >97% | 1mg |
£55.00 | 2025-02-08 |
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide , Aluminum chloride Solvents: Dichloromethane ; 0.5 - 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 15 °C; 16 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Selective CRAF Inhibition Elicits TransactivationJournal of the American Chemical Society, 2021, 143(12), 4600-4606,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Nitromethane ; 30 min, rt
1.2 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Nitromethane ; overnight, 50 °C; 50 °C → 0 °C
1.3 Reagents: Methanol ; 0 °C
1.2 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Nitromethane ; overnight, 50 °C; 50 °C → 0 °C
1.3 Reagents: Methanol ; 0 °C
Riferimento
- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4)European Journal of Medicinal Chemistry, 2021, 210,,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; rt; 6 h, 40 °C
1.3 Solvents: Methanol , Ethyl acetate , Water ; 0 °C
1.2 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; rt; 6 h, 40 °C
1.3 Solvents: Methanol , Ethyl acetate , Water ; 0 °C
Riferimento
- Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4European Journal of Medicinal Chemistry, 2021, 209,,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 30 min, 18 - 22 °C; 4 - 6 h, 18 - 22 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; -12 - 2 °C
1.3 Solvents: Dichloromethane ; 30 min, -12 - 2 °C; 30 min, 2 °C → 25 °C; 20 - 25 °C; 8 - 10 h, 20 - 25 °C
1.4 Solvents: Water ; 30 min, 0 - 20 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; -12 - 2 °C
1.3 Solvents: Dichloromethane ; 30 min, -12 - 2 °C; 30 min, 2 °C → 25 °C; 20 - 25 °C; 8 - 10 h, 20 - 25 °C
1.4 Solvents: Water ; 30 min, 0 - 20 °C
Riferimento
- Process for preparation of N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Preparation of heterocyclic compounds as BRAF degraders for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; overnight, rt; 3 h, rt
Riferimento
- Preparation of pyrrolopyridine compounds useful for kinase modulation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Toluene ; 3 h, reflux
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 60 min, 5 °C
1.3 Solvents: Dichloromethane ; 6 h, 5 °C; 5 °C → rt; overnight, rt
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 60 min, 5 °C
1.3 Solvents: Dichloromethane ; 6 h, 5 °C; 5 °C → rt; overnight, rt
Riferimento
- Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Raw materials
- (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- propane-1-sulfonyl chloride
- 5-Bromo-7-azaindole
- 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Preparation Products
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Letteratura correlata
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
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-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:918504-27-5)N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Purezza:99%
Quantità:5g
Prezzo ($):362.0